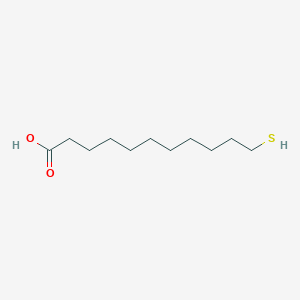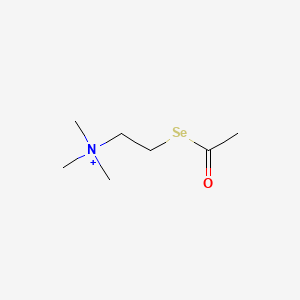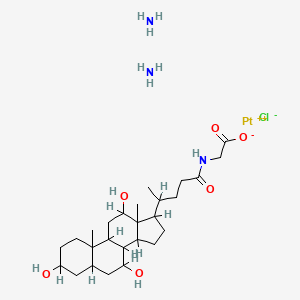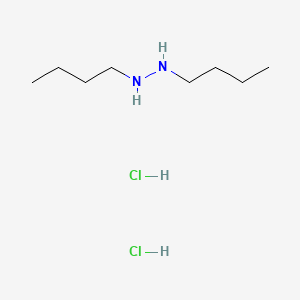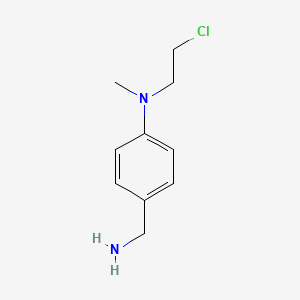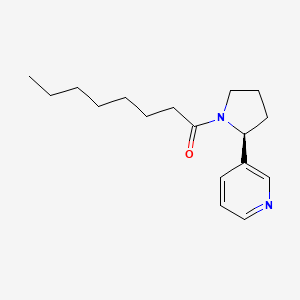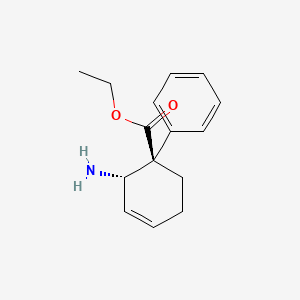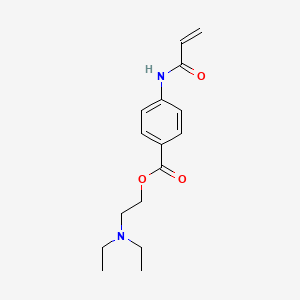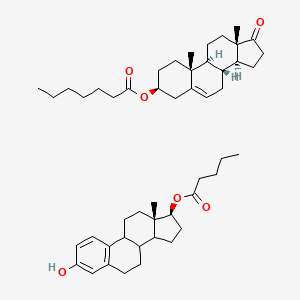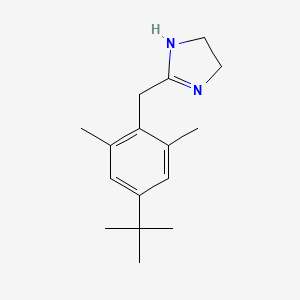
Xylometazoline
Übersicht
Beschreibung
Xylometazolin ist ein direkt wirkender Alpha-Adrenozeptor-Agonist, der häufig als Nasenspray verwendet wird. Es ist ein Imidazolin-Derivat, das durch Bindung an Alpha-Adrenozeptoren wirkt und eine Vasokonstriktion der Blutgefäße in der Nase bewirkt. Diese Wirkung trägt zur Linderung von verstopfter Nase und leichter Entzündungen durch Allergien oder Erkältungen bei .
Wirkmechanismus
- When xylometazoline binds to these receptors, it causes vasoconstriction (narrowing) of the blood vessels in the nasal mucosa .
- This compound’s vasoconstrictive effect targets the venous sinusoids lining the nasal mucosa, reducing congestion .
- The rapid onset of action (within 5-10 minutes) and duration (5-6 hours) make it an effective choice .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
Xylometazoline functions as a direct-acting alpha-adrenergic agonist. It binds to alpha-adrenergic receptors, specifically alpha-1 and alpha-2 receptors, on the lamina propria of blood vessels in the nasal mucosa. This binding causes vasoconstriction of the nasal blood vessels, reducing blood flow and subsequently decreasing nasal congestion . The interaction of this compound with these receptors is crucial for its decongestant effect. Additionally, this compound has been shown to exert antioxidant actions by inhibiting microsomal lipid peroxidation and mediating hydroxyl radical scavenging activity .
Cellular Effects
This compound affects various types of cells and cellular processes. In the nasal mucosa, it causes vasoconstriction of large veins and smaller arteries, leading to a reduction in nasal congestion . This vasoconstriction is due to the stimulation of adrenergic receptors on the blood vessels. This compound also influences cell signaling pathways by activating alpha-adrenergic receptors, which are coupled to G-proteins. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels . These changes can impact gene expression and cellular metabolism, contributing to the overall decongestant effect of this compound.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha-adrenergic receptors in the nasal mucosa. By binding to these receptors, this compound mimics the action of endogenous catecholamines like adrenaline and noradrenaline . This binding leads to the activation of G-protein-coupled receptors, which in turn activate downstream signaling pathways. The primary effect is the vasoconstriction of blood vessels, reducing blood flow and nasal congestion . This compound’s sympathomimetic effects also include the inhibition of adenylate cyclase, leading to decreased cAMP levels and subsequent cellular responses .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces nasal mucosal swelling and nasal resistance . At higher doses, this compound can cause systemic effects due to its sympathomimetic properties. These effects include increased blood pressure, bradycardia, and central nervous system stimulation . The lethal dose (LD50) of this compound has been determined in various animal models, with values of 230 mg/kg in rats and 75 mg/kg in mice for oral administration . These studies highlight the importance of using appropriate dosages to avoid toxic or adverse effects.
Metabolic Pathways
This compound is metabolized primarily in the liver. It undergoes hepatic metabolism, with the involvement of enzymes such as monoamine oxidase (MAO) and cytochrome P450 . The metabolic pathways of this compound include oxidation and conjugation reactions, leading to the formation of inactive metabolites that are excreted via the kidneys . The involvement of these enzymes in the metabolism of this compound can influence its pharmacokinetics and overall effectiveness.
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. Once administered intranasally, this compound rapidly penetrates the nasal mucosa and binds to adrenergic receptors . The distribution of this compound within the nasal tissues is crucial for its decongestant effect. Additionally, this compound’s binding to plasma proteins is minimal, allowing for efficient distribution to the target sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane of nasal epithelial cells. This compound binds to alpha-adrenergic receptors located on the cell surface, initiating its vasoconstrictive effects . The targeting of this compound to these receptors is facilitated by its molecular structure, which mimics endogenous catecholamines . This specific localization is essential for the rapid onset of action and effectiveness of this compound as a nasal decongestant.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Xylometazolinhydrochlorid umfasst mehrere Schritte. Ein Verfahren beginnt mit 1,3-Dimethyl-5-tert-Butylbenzol, das mit Phosphorpentachlorid und Formalin in Salzsäure umgesetzt wird. Das Reaktionsgemisch wird dann 5 Stunden lang unter Rückfluss bei 100 °C erhitzt. Nach dem Abkühlen wird die organische Phase abgetrennt, gewaschen und getrocknet. Das Produkt, 2,6-Dimethyl-4-tert-Butylbenzylchlorid, wird durch Destillation erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Xylometazolinhydrochlorid umfasst in der Regel ähnliche Synthesewege, jedoch im größeren Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Hochleistungsflüssigkeitschromatographie (HPLC) wird häufig zur gleichzeitigen Bestimmung von Xylometazolinhydrochlorid und anderen Wirkstoffen in Nasenspray-Formulierungen verwendet .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Xylometazolin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Phosphorpentachlorid .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von Xylometazolin zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Produkten führen kann .
Wissenschaftliche Forschungsanwendungen
Xylometazolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in Studien mit Alpha-Adrenozeptor-Agonisten verwendet.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Signalwege und Rezeptorbindung.
Medizin: Wird häufig in Nasenspray-Formulierungen verwendet, um Symptome wie verstopfte Nase, allergische Rhinitis und Sinusitis zu lindern
Industrie: Wird bei der Herstellung von rezeptfreien Nasensprays und -tropfen eingesetzt.
Wirkmechanismus
Xylometazolin wirkt, indem es an Alpha-Adrenozeptoren in der Nasenschleimhaut bindet. Diese Bindung führt zu einer Vasokonstriktion der Blutgefäße, was zu einer verringerten Durchblutung und einer Abnahme der Schwellung führt. Die abschwellende Wirkung ist auf die Verengung großer Venen in der Nase zurückzuführen, die bei Entzündungen durch Infektionen oder Allergien anschwellen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Oxymetazolin: Ein weiteres Imidazolin-Nasenspray mit einem ähnlichen Wirkmechanismus.
Pseudoephedrin: Ein abschwellendes Mittel, das durch die Freisetzung von Noradrenalin wirkt und zu einer Vasokonstriktion führt.
Phenylephrin: Ein selektiver Alpha-1-Adrenozeptor-Agonist, der als abschwellendes Mittel verwendet wird.
Einzigartigkeit
Xylometazolin ist einzigartig in seinem schnellen Wirkungseintritt und seiner Fähigkeit, schnell Linderung von verstopfter Nase zu verschaffen. Im Vergleich zu Oxymetazolin hat Xylometazolin einen etwas schnelleren Wirkungseintritt, obwohl beide eine ähnliche Wirkdauer haben .
Eigenschaften
IUPAC Name |
2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h8-9H,6-7,10H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCJFAOMUPXHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1218-35-5 (mono-hydrochloride) | |
| Record name | Xylometazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046957 | |
| Record name | Xylometazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xylometazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nasal congestion is caused by various etiologies, such as rhinosinusitis and allergic or non-allergic rhinitis, leading to congestion of the venous sinusoids lining the nasal mucosa. Activation of α-adrenergic receptors leads to vasoconstriction of the blood vessels of the nasal mucosa and resumption of nasal airflow. As the most abundantly expressed in the human nasal mucosa, α1A- and α2B-adrenoceptors may play the most important role in vasoconstriction of the human nasal mucosa. Xylometazoline is a more selective agonist at α2B-adrenoceptors, with affinity at α1A-, α2A-, α2C-, α1B-, and α1D-adrenoceptors. Xylometazoline decreases nasal resistance during inspiration and expiration and increases the volume of nasal airflow. Compared to [oxymetazoline], another imidazoline nasal decongestant, xylometazoline had a slightly faster onset of action although they had a similar duration of action. In one study, subjects with nasal congestion reported relief of earache and sore throat in addition to nasal decongestion: it is speculated that oxymetazoline mediates this effect by causing vasoconstriction of the nasal mucosa that contains the venous sinuses and nasal decongestion allows breathing through the nose, providing relief from sore throat caused by mouth breathing that dries and irritates the throat. | |
| Record name | Xylometazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
526-36-3 | |
| Record name | Xylometazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylometazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylometazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xylometazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xylometazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOMETAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPY40FTH8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xylometazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
317-329, 131 - 133 °C | |
| Record name | Xylometazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06694 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xylometazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Xylometazoline?
A1: this compound is an imidazoline derivative that acts as an alpha-adrenergic agonist. It primarily targets alpha-adrenergic receptors in the blood vessels of the nasal mucosa, causing vasoconstriction. [, , ]
Q2: What are the downstream effects of this compound's vasoconstriction in the nasal mucosa?
A2: Vasoconstriction leads to a decrease in blood flow and swelling of the nasal mucosa, resulting in the opening of nasal passages and relief from nasal congestion. [, , , ]
Q3: Does this compound impact nitric oxide (NO) production in the nasal mucosa?
A3: Research suggests that, unlike physiological vasoconstriction induced by exercise, this compound reduces nasal NO levels. This suggests it may affect NO production through mechanisms beyond simple vasoconstriction. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound hydrochloride is C16H24N2 • HCl. Its molecular weight is 296.84 g/mol. []
Q5: Are there any spectroscopic data available for characterizing this compound?
A5: Yes, techniques like NMR, mass spectrometry, and IR spectroscopy have been employed to characterize this compound and its degradation products. []
Q6: Has this compound been combined with other active ingredients in pharmaceutical formulations?
A6: Yes, this compound has been successfully combined with other active ingredients like ipratropium bromide to simultaneously address both nasal congestion and rhinorrhea. [, ] It has also been formulated with iota-carrageenan, offering both decongestant and antiviral properties. []
Q7: What is the role of hyaluronic acid (HA) in some this compound formulations?
A7: Research suggests that HA can act as an enhancer or carrier for this compound, potentially improving its efficacy. []
Q8: What about the combination of this compound with Dexpanthenol?
A8: Studies indicate that the combination of this compound and Dexpanthenol can be beneficial for wound healing after nasal surgery, showing superior results compared to this compound alone. []
Q9: Does this compound exhibit any catalytic properties relevant to its pharmaceutical applications?
A9: While this compound's primary mechanism of action is through receptor binding, not catalytic activity, its formulation with other ingredients can enhance its therapeutic effects. For instance, combining it with acetylcysteine, a mucolytic agent, can improve its effectiveness in treating acute rhinitis. []
Q10: Have computational methods been applied to study this compound?
A10: Yes, computational studies using DFT have explored the electronic structure and properties of this compound and its potential for drug delivery when conjugated to fullerenes (C60). []
Q11: How do structural differences between this compound and Oxymetazoline affect their pharmacological properties?
A11: Despite both being imidazoline derivatives, Oxymetazoline exhibits a higher affinity for α1A-adrenoceptors while having a lower affinity for α2B-adrenoceptors compared to this compound. This difference in receptor subtype selectivity might contribute to observed differences in their potency and duration of action. []
Q12: Does the presence of BKC affect the nasal mucosal temperature in this compound formulations?
A13: Research suggests that BKC itself doesn't significantly influence nasal blood flow or mucosal temperature in topical decongestants containing this compound. The observed temperature decrease after this compound administration is primarily due to vasoconstriction. []
Q13: Can long-term use of this compound lead to rebound congestion?
A15: Yes, sustained use of this compound can lead to rebound congestion (rhinitis medicamentosa), characterized by increased nasal obstruction upon discontinuation of the medication. [, ]
Q14: What in vitro methods have been used to study this compound's effects?
A16: In vitro studies have employed techniques like cell culture models using human nasal epithelial cells to assess the cytotoxic and ciliary toxic effects of this compound and preservatives like BKC. [, ]
Q15: What in vivo models have been used to study this compound?
A17: Animal models, particularly rats, have been utilized to evaluate the effects of this compound on the nasal mucosa, including histopathological changes and inflammatory responses. [, ]
Q16: Are there any clinical trials investigating the efficacy of this compound?
A18: Numerous clinical trials have been conducted to assess this compound's efficacy and safety in treating various conditions, including acute rhinitis, sinusitis, and nasal congestion associated with the common cold. [, , , , , , , , , , ]
Q17: Is there evidence of resistance developing to this compound with prolonged use?
A19: While this compound doesn't typically lead to drug resistance in the traditional sense, prolonged use can lead to tachyphylaxis, requiring increasing doses to achieve the same decongestant effect. [, ]
Q18: Are there any safety concerns associated with the use of this compound in infants?
A20: While generally considered safe when used as directed, this compound can cause side effects, particularly in infants. Careful dosage control and monitoring are crucial to minimize the risk of adverse effects. [, , ]
Q19: Are there ongoing efforts to improve the delivery and targeting of this compound?
A21: Research exploring the conjugation of this compound to nanocarriers like fullerenes (C60) aims to improve its delivery, potentially enhancing its efficacy and reducing side effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
